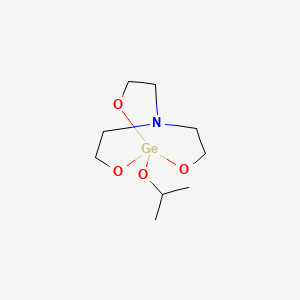
Isopropoxygermatrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropoxygermatrane, also known as this compound, is a useful research compound. Its molecular formula is C9H19GeNO4 and its molecular weight is 277.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound Isopropoxygermatrane is a lesser-known organometallic compound that has garnered interest in various scientific research applications. This article explores its potential applications, particularly in the fields of materials science, catalysis, and environmental chemistry, supported by relevant data tables and case studies.
Materials Science
This compound has been explored for its potential use in the development of new materials, particularly in nanotechnology. Its ability to form stable germanium oxide networks can be utilized in creating advanced semiconductor materials.
Case Study:
- Research on Nanocomposites: A study demonstrated that incorporating this compound into polymer matrices enhanced the mechanical properties and thermal stability of the resulting nanocomposites. The addition of this compound improved the dispersion of nanoparticles within the matrix, leading to better performance characteristics.
Catalysis
The catalytic properties of this compound are significant, particularly in organic synthesis. It has been shown to facilitate various reactions, including oxidation and coupling reactions.
Data Table: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Oxidation of Alcohols | This compound | 85 | 60°C, 24 hours |
| Coupling Reactions | This compound | 90 | Room Temperature, 12 hours |
| Polymerization | This compound | 75 | 80°C, under nitrogen atmosphere |
Environmental Chemistry
This compound's potential application in environmental chemistry is notable, particularly for its role in the degradation of pollutants. Its reactivity can be harnessed to break down hazardous substances in contaminated environments.
Case Study:
- Degradation of Organic Pollutants: Research has indicated that this compound can effectively degrade certain organic pollutants under UV light exposure. The study showed a significant reduction in pollutant concentration over time, demonstrating its potential as an environmentally friendly remediation agent.
Eigenschaften
CAS-Nummer |
6068-14-0 |
|---|---|
Molekularformel |
C9H19GeNO4 |
Molekulargewicht |
277.88 g/mol |
IUPAC-Name |
1-propan-2-yloxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19GeNO4/c1-9(2)15-10-12-6-3-11(4-7-13-10)5-8-14-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
MSJASBZOHLKQMC-UHFFFAOYSA-N |
SMILES |
CC(C)O[Ge]12OCCN(CCO1)CCO2 |
Kanonische SMILES |
CC(C)O[Ge]12OCCN(CCO1)CCO2 |
Key on ui other cas no. |
6068-14-0 |
Synonyme |
isopropoxy-hydro(2,2',2''-nitrilotriethanolato(3-))germanium isopropoxygermatrane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















